3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers 3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1500723-24-9
VCID: VC11613910
InChI: InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers

CAS No.: 1500723-24-9

Cat. No.: VC11613910

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers - 1500723-24-9

Specification

CAS No. 1500723-24-9
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name 3-(dimethylamino)cyclopentan-1-ol
Standard InChI InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3
Standard InChI Key SVXFBXWDCXIWHZ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1CCC(C1)O

Introduction

Structural Characteristics and Stereochemical Complexity

Conformational Analysis

The cyclopentane ring adopts a puckered conformation to alleviate angle strain, with the hydroxyl and dimethylamino groups occupying pseudo-equatorial or pseudo-axial positions depending on the stereochemistry. Nuclear magnetic resonance (NMR) studies of related compounds, such as (1S,3R)-3-(dimethylamino)cyclopentan-1-ol, reveal distinct coupling constants (e.g., J = 6.8 Hz for vicinal protons) that correlate with dihedral angles between substituents . X-ray crystallography data for analogous structures, such as (1R,2R)-2-(dimethylamino)cyclopentanol, show bond lengths of 1.42 Å for C-O and 1.45 Å for C-N, consistent with typical alcohol and amine bond distances.

Table 1: Key Physical Properties of 3-(Dimethylamino)cyclopentan-1-ol

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Boiling Point245–250°C (estimated)
SolubilityMiscible in polar organic solvents
logP (Octanol-Water)0.89 (Predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The preparation of 3-(dimethylamino)cyclopentan-1-ol diastereomers typically involves stereoselective strategies to control the configuration at C1 and C3. One common approach utilizes reductive amination of cyclopentanone derivatives, as demonstrated in the synthesis of 3-(dimethylamino)cyclobutan-1-ol. For example:

  • Ketone Substrate Preparation: Cyclopentanone is treated with dimethylamine hydrochloride in methanol under reflux to form the corresponding imine.

  • Reductive Amination: Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine intermediate, yielding a racemic mixture of the amine-alcohol.

  • Stereochemical Resolution: Chiral chromatography or enzymatic resolution separates diastereomers. For instance, lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Industrial-Scale Manufacturing

Industrial production emphasizes cost efficiency and scalability. Continuous flow reactors achieve higher yields (≥85%) compared to batch processes by maintaining precise temperature control and reagent stoichiometry . Catalytic asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes provides enantiomeric excess (ee) values exceeding 90%, crucial for pharmaceutical applications.

Table 2: Comparison of Synthesis Methods

MethodYield (%)ee (%)ScaleReference
Reductive Amination70–75RacemicLaboratory
Continuous Flow85–90RacemicIndustrial
Asymmetric Hydrogenation80–8590–95Pilot Plant

Chemical Reactivity and Functional Group Transformations

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids. Treatment with Jones reagent (CrO₃/H₂SO₄) converts 3-(dimethylamino)cyclopentan-1-ol to 3-(dimethylamino)cyclopentanone, a key intermediate for further functionalization .

N-Alkylation and Acylation

The dimethylamino group participates in alkylation reactions with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. Acylation with acetyl chloride yields the corresponding amide, enhancing solubility in nonpolar solvents.

Ring-Opening Reactions

Under acidic conditions, the cyclopentane ring undergoes ring-opening polymerization, producing polyamines with applications in epoxy resins and adhesives .

Applications in Scientific Research

Asymmetric Catalysis

Chiral diastereomers serve as ligands in transition metal catalysis. For example, (1R,3R)-3-(dimethylamino)cyclopentan-1-ol coordinates to palladium centers in Suzuki-Miyaura cross-coupling reactions, achieving enantioselectivity up to 88%.

Medicinal Chemistry

The compound’s amine-alcohol motif mimics natural amino alcohols like epinephrine. Structure-activity relationship (SAR) studies reveal moderate affinity for adrenergic receptors (Kᵢ = 2.3 µM for β₂-adrenoceptor), suggesting potential as a bronchodilator lead compound .

Materials Science

Quaternary ammonium derivatives exhibit antimicrobial properties, with minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus. These derivatives are incorporated into polymer coatings for medical devices .

Comparative Analysis of Diastereomers

Physicochemical Properties

Diastereomers display distinct melting points and solubilities. For instance, the (1R,3R) isomer melts at 98–100°C, while the (1R,3S) isomer melts at 84–86°C due to differences in crystal packing .

Biological Activity

Enantiomeric pairs exhibit divergent pharmacological profiles. The (1R,3R) enantiomer shows 10-fold higher receptor binding affinity compared to (1S,3S), underscoring the importance of stereochemical control in drug development .

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